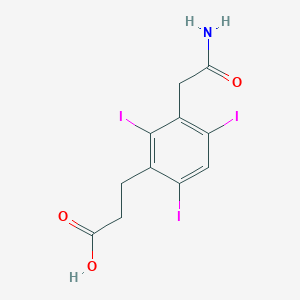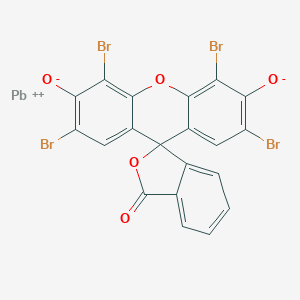
(S)-(+)-3-甲基-2-丁醇
描述
(S)-(+)-3-Methyl-2-butanol is an alcohol with potential applications ranging from industrial solvents to biofuels. Its study involves understanding its synthesis pathways, molecular structure analysis, and various properties that dictate its applications in different fields.
Synthesis Analysis
The synthesis of (S)-(+)-3-Methyl-2-butanol has been explored through biological pathways, particularly using engineered microorganisms. Connor and Liao (2008) demonstrated the production of a similar compound, 3-Methyl-1-butanol, in Escherichia coli using the host's amino acid biosynthetic pathways, showcasing the feasibility of bio-based production methods (Connor & Liao, 2008).
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to (S)-(+)-3-Methyl-2-butanol have been studied through various methods including gas electron diffraction and ab initio calculations. Sakurai et al. (1989) investigated the structure of 3-methyl-2-butanone, providing insights into the conformational stability and structural parameters relevant to (S)-(+)-3-Methyl-2-butanol (Sakurai et al., 1989).
Chemical Reactions and Properties
Research on the chemical reactions involving (S)-(+)-3-Methyl-2-butanol focuses on its interaction with other compounds and its behavior under various conditions. For instance, studies on its reaction kinetics with OH radicals provide data on its reactivity and potential degradation pathways in the environment (Aschmann, Arey, & Atkinson, 2011).
Physical Properties Analysis
The physical properties of alcohols similar to (S)-(+)-3-Methyl-2-butanol, such as butanol isomers, have been extensively studied. A comprehensive chemical kinetic model by Sarathy et al. (2012) for all four isomers of butanol provides insights into their combustion properties, including temperature and pressure effects (Sarathy et al., 2012).
Chemical Properties Analysis
The chemical properties of (S)-(+)-3-Methyl-2-butanol, including its reactivity and interactions with other substances, are crucial for its potential applications. The study on kinetics and products of the reaction with OH radicals by Aschmann, Arey, & Atkinson (2011), offers valuable information on its chemical behavior and potential environmental impact (Aschmann, Arey, & Atkinson, 2011).
科学研究应用
生物燃料生产:
- 戊醇异构体,包括 2-甲基-1-丁醇和 3-甲基-1-丁醇,被视为潜在的生物燃料。代谢工程已被用于开发用于生产这些异构体的微生物菌株,显示出在未来工业应用中的前景 (Cann & Liao,2009).
- 已经对大肠杆菌菌株进行了工程改造,以从葡萄糖中生产 3-甲基-1-丁醇,证明了其作为生物燃料的潜力 (Connor & Liao,2008).
工业溶剂和香料成分:
- 3-甲氧基-3-甲基-1-丁醇用作油漆、油墨、香料的溶剂,以及作为工业洗涤剂的原料 (Aschmann, Arey, & Atkinson,2011).
化学生产和燃烧研究:
- 已经对甲基丁醇(包括 2-甲基-1-丁醇)的燃烧进行了研究,以了解其作为替代燃料或内燃机混合成分的潜力 (Park 等,2015).
- 关于在工程化谷氨酸棒杆菌中生产 2-甲基-1-丁醇和 3-甲基-1-丁醇的研究表明它们作为生物燃料具有商业可行性 (Vogt 等,2016).
潜在的燃料添加剂:
- 已经研究了丁醇(包括其异构体,如 3-甲基-1-丁醇)作为乙醇-柴油和丁醇-柴油混合物中的燃料添加剂,显示出其在改善燃料性能方面的潜力 (Chotwichien, Luengnaruemitchai, & Jai-in,2009).
健康和安全研究:
- 关于人类接触 3-甲基-1-丁醇蒸气的急性影响的研究表明,它不是潮湿和发霉建筑物中健康影响的重要因素 (Ernstgård 等,2013).
微生物生产和菌株开发:
- 通过诱变和两相发酵在大肠杆菌中生产 3-甲基-1-丁醇的研究显示出显着进展,表明其在生物燃料生产中的潜力 (Connor, Cann, & Liao,2010).
属性
IUPAC Name |
(2S)-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMTQWGSQIYOW-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-3-Methyl-2-butanol | |
CAS RN |
1517-66-4 | |
| Record name | (+)-3-Methyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chirality of (S)-(+)-3-Methyl-2-butanol influence the stereoselectivity of its addition to methylphenylketene?
A1: The research by [] demonstrates that (S)-(+)-3-Methyl-2-butanol exhibits high 1,4-asymmetric induction when added to methylphenylketene. This means that the spatial arrangement of atoms in the (S)-enantiomer of the alcohol leads to a preferential formation of one specific diastereomer in the product. The study attributes this selectivity to the unique interactions between the chiral alcohol and the ketene during the addition reaction. Density functional theory (DFT) calculations were crucial in modeling these interactions and providing a quantitative understanding of the observed stereoselectivity. Specifically, the calculations revealed that the lowest energy transition states leading to the product are those where the (S)-(+)-3-Methyl-2-butanol approaches the ketene from a specific orientation, dictated by its chirality. These findings highlight the importance of chirality in controlling the stereochemical outcome of chemical reactions, a crucial aspect in the development of pharmaceuticals and other chiral molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



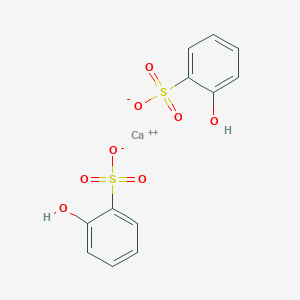


![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)
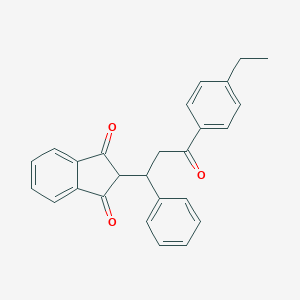
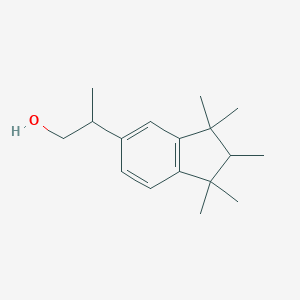
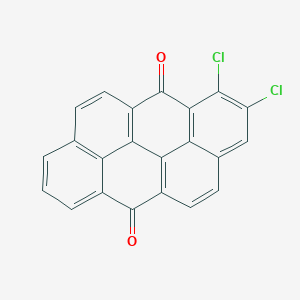


![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
